Product packaging for Metalol hydrochloride(Cat. No.:CAS No. 955-48-6)

Metalol hydrochloride

Cat. No.: B1213694
CAS No.: 955-48-6
M. Wt: 294.80 g/mol
InChI Key: OMGYZLAJZAMSKO-UHFFFAOYSA-N
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Description

Metalol hydrochloride is recognized as an antagonist of beta-adrenergic receptors. hse.ie Its chemical structure and properties place it in the same class as widely known beta-blockers used in cardiovascular medicine. The primary action of such compounds is to block the effects of adrenergic substances, such as adrenaline, on the heart and blood vessels.

Beta-adrenergic antagonists, commonly known as beta-blockers, are a cornerstone of cardiovascular pharmacology. nih.gov The research into these compounds was pioneered by Sir James Black in the 1950s, leading to the development of the first clinically significant beta-blocker, propranolol (B1214883). revespcardiol.orgnih.gov This class of drugs is designed to compete with catecholamines at beta-adrenergic receptor sites, leading to effects such as reduced heart rate and blood pressure. droracle.ai

Beta-receptors are classified into subtypes, with β1-receptors being predominant in the heart and β2-receptors in locations like the lungs and vascular smooth muscle. revespcardiol.org The development of beta-blockers has evolved through generations, from non-selective agents that block both β1 and β2 receptors to more cardioselective agents that primarily target β1 receptors, and third-generation agents with additional vasodilatory properties. zu.edu.pk this compound is identified as an antagonist at beta-adrenergic receptors, placing its mechanism of action within this well-established pharmacological framework. hse.ie It is often listed in patents and chemical databases alongside other beta-blockers such as metoprolol (B1676517), practolol, and alprenolol. nih.gov

The historical development of beta-blockers began with the synthesis of dichloroisoproterenol, an analogue of the sympathomimetic isoprenaline. revespcardiol.orgmdpi.com This led to the creation of pronethalol and subsequently propranolol in the early 1960s, a development that earned Sir James Black the Nobel Prize in Medicine in 1988. revespcardiol.orgnih.gov

Specific research into this compound, also known by the synonym MJ 1998, appears to date back to the mid-1960s. labnovo.comnih.gov A publication from 1965 places it within the scope of early pharmacology and experimental therapeutics research. labnovo.com This timeline suggests its development occurred during a period of intense investigation into the therapeutic potential of beta-adrenergic blockade, following the initial success of early beta-blockers. However, unlike compounds such as propranolol or metoprolol, which have an extensive and well-documented history of clinical trials and therapeutic use, the specific developmental pathway and research milestones for this compound are not widely detailed in available scientific literature.

The current research landscape for this compound is limited. A review of recent scientific literature and clinical trial databases does not indicate active, large-scale investigation into its therapeutic applications. clinicaltrials.govclinicaltrialsregister.eu The compound is available from biochemical suppliers for research use only, suggesting its role is primarily as a laboratory tool rather than a clinical candidate. medkoo.com

The focus of contemporary beta-blocker research has largely shifted towards third-generation agents with enhanced pharmacological profiles and extensive clinical evidence. zu.edu.pk While the fundamental mechanism of beta-blockade remains a critical area of study, the research community's attention is predominantly on compounds with proven clinical efficacy and safety profiles established through large-scale trials, such as those conducted for metoprolol. nih.govnih.gov Consequently, the future direction for this compound research appears to be narrow, with its utility likely confined to preclinical studies exploring the structure-activity relationships of beta-adrenergic antagonists or as a reference compound in pharmacological assays.

Chemical Compound Information

Compound Name
This compound
Metoprolol
Propranolol
Labetalol (B1674207)
Practolol
Alprenolol
Dichloroisoproterenol
Pronethalol
Atenolol
Bisoprolol
Carvedilol
Nebivolol
Sotalol
Acebutolol
Nadolol
Timolol
Pindolol
Arotinolol Hydrochloride

This compound: Key Chemical Data

PropertyValue
IUPAC NameMethanesulfonanilide, 4'-(1-hydroxy-2-(methylamino)propyl)-, hydrochloride
SynonymsMetalol HCl, MJ 1998
CAS Number955-47-5
Molecular FormulaC11H19ClN2O3S
Molecular Weight294.79 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19ClN2O3S B1213694 Metalol hydrochloride CAS No. 955-48-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

955-48-6

Molecular Formula

C11H19ClN2O3S

Molecular Weight

294.80 g/mol

IUPAC Name

N-[4-[1-hydroxy-2-(methylamino)propyl]phenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C11H18N2O3S.ClH/c1-8(12-2)11(14)9-4-6-10(7-5-9)13-17(3,15)16;/h4-8,11-14H,1-3H3;1H

InChI Key

OMGYZLAJZAMSKO-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=C(C=C1)NS(=O)(=O)C)O)NC.Cl

Canonical SMILES

CC(C(C1=CC=C(C=C1)NS(=O)(=O)C)O)NC.Cl

Origin of Product

United States

Chemical Synthesis and Derivatization of Metalol Hydrochloride

Established Synthetic Pathways for Metoprolol (B1676517) Hydrochloride

The conventional synthesis of metoprolol is a multi-step process that has been well-documented in scientific literature. google.comgoogle.comgoogle.com The primary route involves the reaction of 4-(2-methoxyethyl)phenol (B22458) with epichlorohydrin (B41342), followed by a reaction with isopropylamine (B41738). google.comquickcompany.ingoogle.com

Key Reaction Steps and Intermediates

The synthesis of metoprolol hydrochloride typically proceeds through the following key steps and intermediates:

Formation of the Epoxide Intermediate: The synthesis commences with the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin. google.comgoogle.com This reaction is generally carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous medium. google.comquickcompany.ingoogle.com The resulting intermediate is 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)-benzene. google.com

Ring Opening with Isopropylamine: The epoxide intermediate is then reacted with isopropylamine. quickcompany.ingoogle.com This step involves the nucleophilic attack of the amine on the epoxide ring, leading to its opening and the formation of the metoprolol base. rjptonline.org This reaction can be performed with or without a solvent. quickcompany.in

Salt Formation: The final step is the conversion of the metoprolol base into its hydrochloride salt. This is typically achieved by treating the base with hydrochloric acid.

A number of impurities can be generated during this process, including Metoprolol Impurity A, D, and F. The synthesis of these impurities for use as reference standards often involves the key intermediate 2-((4-(2-methoxyethyl) phenoxy)methyl) oxirane. rjptonline.org

Stereoselective Synthesis Methodologies

Metoprolol possesses a chiral center, and its β-blocking activity resides primarily in the (S)-enantiomer. tubitak.gov.trrsc.org Consequently, various stereoselective synthesis methods have been developed to produce enantiomerically pure (S)-metoprolol.

One prominent strategy involves the kinetic resolution of a racemic intermediate. For instance, the kinetic resolution of racemic aryl glycidyl (B131873) ethers using a (R,R)-salen Co(III)OAc complex can provide the (S)-enantiomer with high enantiomeric excess. tubitak.gov.tr Chemoenzymatic routes have also been employed, utilizing lipase-catalyzed kinetic resolution of a racemic chlorohydrin intermediate. rsc.orgresearchgate.net For example, Candida antarctica lipase (B570770) B has been successfully used for this purpose. researchgate.net

Another approach is asymmetric synthesis . Sasai et al. developed an asymmetric synthesis of metoprolol using a La-Li-BINOL (LLB) complex as a catalyst. tubitak.gov.tr This method involves the reaction of an aldehyde intermediate with nitromethane (B149229) to furnish a nitroaldol with high enantiomeric excess, which is then converted to (S)-metoprolol. tubitak.gov.tr

Novel Synthetic Route Development for Metoprolol Hydrochloride

Research continues to focus on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing metoprolol hydrochloride.

Green Chemistry Approaches in Metoprolol Hydrochloride Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic protocols. One such approach involves a four-step chemoenzymatic synthesis of (S)-metoprolol that includes a lipase-catalyzed kinetic resolution of 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol. researchgate.net This method has been optimized to be more sustainable than previously reported methods. researchgate.net

The use of water as a solvent in the reaction between p-(2-methoxyethyl)phenol and epichlorohydrin is another green chemistry approach, as it replaces hazardous organic solvents. google.com Additionally, theoretical design of "green" derivatives of metoprolol has been explored, aiming to create compounds with similar pharmacological activity but improved biodegradability. researchgate.net

Process Optimization for Metoprolol Hydrochloride Manufacturing

Optimization of the manufacturing process for metoprolol aims to increase yield, purity, and cost-effectiveness. One patented process focuses on optimizing reaction temperatures and reactant molar ratios to avoid the formation of excessive epoxide intermediates, thereby eliminating the need for their purification and leading to higher yields and purity. google.comgoogle.com This process involves reacting 4-(2-methoxyethyl)phenol with epichlorohydrin at approximately 35 ± 2°C and then reacting the resulting epoxide with isopropylamine at about 50 - 55°C without a solvent. quickcompany.in

Further process refinements include the distillation of the epoxide intermediate under high vacuum to improve its quality before the reaction with isopropylamine. google.com The use of Raman spectroscopy and chemometrics has also been employed to monitor the synthesis of the metoprolol base in real-time, allowing for better process control. researchgate.net

Derivatization Strategies for Metoprolol Hydrochloride Analogues

The derivatization of metoprolol has been explored to investigate structure-activity relationships and to develop new compounds with potentially improved properties. The introduction of an oxymethylene bridge between the aromatic ring and the aminoethanol side chain has been shown to result in derivatives with significantly higher activity than the corresponding arylaminoethanol analogues. mdpi.com

The synthesis of metoprolol analogues has been achieved through various chemical transformations. For example, reacting an aldehyde intermediate with a samarium-lithium-(S)-BINOL catalyst can lead to the formation of an adduct that can be converted into an enantiomerically pure (R)-metoprolol analogue. researchgate.net Additionally, the synthesis of 11C-labelled metoprolol has been carried out for use in receptor binding studies. tubitak.gov.tr

Derivatization can also occur through metabolic processes. The primary metabolites of metoprolol are α-hydroxymetoprolol and O-demethylmetoprolol, formed through α-hydroxylation and O-demethylation in the liver. wikipedia.orgpharmgkb.org

Chemical Modification for Enhanced Properties

The structure of Metalol hydrochloride offers several sites for chemical modification to potentially enhance its pharmacological properties, such as receptor affinity, selectivity, and pharmacokinetic profile. These modifications are guided by the structure-activity relationships (SAR) established for analogous compounds, particularly beta-adrenergic antagonists. nih.govoup.comwikipedia.org

The key structural features of Metalol available for modification include the methanesulfonamide (B31651) group, the aromatic ring, and the aminopropanol (B1366323) side chain.

Modification of the Aromatic Ring: Substituents on the aromatic ring can significantly influence the compound's properties. For beta-blockers, para-substitution on the benzene (B151609) ring is often associated with cardioselectivity (β1 selectivity). wikipedia.org In Metalol, the methanesulfonamide group is in the para position. Further substitution on the ring could modulate this selectivity and other properties. For instance, introducing electron-withdrawing or electron-donating groups at other positions could alter the electronic environment of the molecule, potentially affecting receptor binding.

Modification of the Side Chain: The 1-hydroxy-2-(methylamino)propyl side chain is crucial for the interaction with adrenergic receptors. The hydroxyl group and the secondary amine are known to be essential for binding. ijrpc.com Altering the alkyl substituent on the nitrogen atom can significantly affect potency and selectivity. For many beta-blockers, bulkier groups like isopropyl or tert-butyl on the nitrogen increase potency. nih.gov The stereochemistry of the chiral centers in the side chain is also critical for activity, with the (S)-configuration of the hydroxyl-bearing carbon generally being more active for aryloxypropanolamine beta-blockers. oup.com

Below is a table summarizing potential modifications and their expected impact on properties based on known SAR for related compounds.

Modification Site Type of Modification Potential Impact on Properties Rationale based on Analogous Compounds
Aromatic RingIntroduction of additional substituents (e.g., -Cl, -OCH3)Altered selectivity (β1 vs. β2), lipophilicity, and metabolic stability.Para-substitution is linked to cardioselectivity in beta-blockers. wikipedia.org
MethanesulfonamideReplacement of the methyl group with other alkyl/aryl groupsModified lipophilicity and steric interactions with the receptor.The nature of this group can influence overall polarity and binding.
Amino GroupSubstitution of the N-methyl group with larger alkyl groups (e.g., isopropyl)Increased potency as a beta-adrenergic antagonist.Branched alkyl groups on the amine nitrogen enhance beta-blocking activity. nih.gov
Propyl Side ChainModification of the alkyl backboneAltered steric fit within the receptor binding pocket.The specific structure of the side chain is crucial for receptor interaction.

Prodrug Design Principles for this compound

Prodrug design is a strategy used to overcome undesirable properties of a drug, such as poor solubility, limited permeability, or rapid metabolism. For this compound, which contains both a secondary amine and a hydroxyl group, several prodrug approaches can be envisioned. mdpi.com The goal of a prodrug is to be an inactive derivative that, upon administration, is converted in the body to the active parent drug through enzymatic or chemical processes. csic.es

Ester Prodrugs of the Hydroxyl Group: The secondary hydroxyl group in the side chain of Metalol is a prime candidate for esterification to create a prodrug. By masking this polar group, the lipophilicity of the molecule can be increased, potentially enhancing its absorption through biological membranes. A variety of promoieties can be used to form the ester linkage, such as pivalic acid to form a pivaloyl ester. These ester prodrugs are typically designed to be hydrolyzed by esterase enzymes present in the body to release the active Metalol. nih.gov

Carbamate (B1207046) Prodrugs of the Secondary Amine: The secondary amine in Metalol can be derivatized to form a carbamate prodrug. While simple carbamates can be relatively stable, N-(acyloxy)alkyl carbamates are designed to be susceptible to enzymatic cleavage. google.com These prodrugs are hydrolyzed by esterases to an unstable intermediate that then spontaneously decomposes to release the parent amine, Metalol. This approach can improve membrane permeability by masking the polar amine group.

Phosphate (B84403) Prodrugs for Improved Water Solubility: If enhanced aqueous solubility is desired, a phosphate ester prodrug could be synthesized at the hydroxyl position. The phosphate group is highly polar and ionizable at physiological pH, which can significantly increase water solubility. These prodrugs are typically cleaved by alkaline phosphatase enzymes in the body to regenerate the active drug.

The following table outlines potential prodrug strategies for this compound.

Functional Group Targeted Prodrug Linkage Promoieties Expected Advantage Enzymatic Cleavage
Secondary HydroxylEsterPivalic acid, Benzoic acidIncreased lipophilicity, enhanced absorptionEsterases
Secondary AmineCarbamateN-(acyloxy)alkyl groupsIncreased lipophilicity, improved permeabilityEsterases
Secondary HydroxylPhosphate EsterPhosphateIncreased aqueous solubilityAlkaline Phosphatases

The selection of a specific prodrug strategy would depend on the particular physicochemical or pharmacokinetic limitations of this compound that need to be addressed.

Molecular and Supramolecular Characterization of Metalol Hydrochloride

Spectroscopic Characterization Techniques for Metoprolol (B1676517) Hydrochloride

Spectroscopic methods are fundamental to confirming the molecular identity and structure of Metoprolol Hydrochloride. These techniques provide a unique "fingerprint" of the molecule based on its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of metoprolol. One-dimensional (1D) NMR (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), allow for the precise assignment of all proton and carbon signals in the molecule. nih.govrjptonline.org

Studies on metoprolol tartrate have enabled a comprehensive assignment of its NMR spectra. nih.gov The ¹H NMR spectrum shows characteristic signals for the aromatic protons, the protons of the methoxyethyl group, the isopropyl group, and the propanol (B110389) backbone. 2D NMR techniques are then used to confirm the connectivity between these protons and their corresponding carbon atoms, solidifying the structural assignment. nih.govnih.gov For instance, HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) C-H correlations.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Metoprolol Data corresponds to metoprolol tartrate in DMSO-d₆ and is illustrative of the shifts for the metoprolol cation. nih.gov

Atom Position No.¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Multiplicity, Coupling Constant (J, Hz)
170.14.01m
266.84.10m
349.32.95m
450.93.15m
5, 621.91.18d, J=6.2
7158.0--
8, 12114.66.91d, J=8.5
9, 11129.67.18d, J=8.5
10130.9--
1330.02.82t, J=6.8
1470.93.59t, J=6.8
1558.13.30s
Tartrate-CH72.34.25s

This is an interactive data table. You can sort and search the data.

The IR and Raman spectra of metoprolol are dominated by vibrations of its key functional groups. pluscommunication.eu

O-H and N-H Stretching: The hydroxyl and secondary amine groups give rise to characteristic stretching bands in the high-frequency region of the IR spectrum, typically between 3300 and 3500 cm⁻¹. The exact position and shape of these bands are sensitive to hydrogen bonding.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are observed around 2850-3100 cm⁻¹.

Aromatic C=C Stretching: The vibrations of the benzene (B151609) ring typically appear in the 1450-1610 cm⁻¹ region.

C-O Stretching: The ether and alcohol C-O stretching vibrations produce strong bands in the fingerprint region, generally between 1000 and 1260 cm⁻¹.

Differences in the vibrational spectra between solid-state forms (polymorphs) arise from changes in molecular conformation and intermolecular interactions within the crystal lattice, allowing these techniques to be used for solid-form screening and quality control. researchgate.netresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of metoprolol and to elucidate its structure by analyzing its fragmentation patterns, typically after electrospray ionization (ESI). chinaphar.comresearchgate.net

The protonated molecule of metoprolol, [M+H]⁺, has an m/z value of approximately 268.3. When subjected to tandem mass spectrometry (MS/MS), this parent ion breaks apart into characteristic product ions. The fragmentation pathway provides definitive structural information. chinaphar.comresearchgate.net

Key fragmentation steps include:

Loss of Water (H₂O): A neutral loss of 18 Da from the parent ion, resulting in a fragment at m/z 250.

Cleavage of the Isopropylamino Group: A significant fragmentation pathway involves the cleavage of the side chain, leading to a prominent ion at m/z 116, which corresponds to the [CH₂(OH)CH₂NHCH(CH₃)₂ + H]⁺ fragment. researchgate.netmdpi.com

Formation of the Phenoxy-related Ion: Cleavage can also result in an ion at m/z 151, corresponding to the methoxyethyl-phenoxy portion of the molecule.

This detailed fragmentation analysis is not only crucial for initial structure confirmation but also for identifying and characterizing impurities and degradation products, which may be present in trace amounts. chinaphar.comunifi.it

Table 2: Major Mass Spectral Fragments of Protonated Metoprolol ([M+H]⁺)

m/zProposed Fragment Structure/Neutral Loss
268.3[M+H]⁺ (Parent Ion)
250.3[M+H - H₂O]⁺
226.2[M+H - C₃H₆]⁺ (Loss of propylene)
176.1[M+H - C₃H₆ - CH₃OH]⁺
151.1[CH₃OCH₂CH₂C₆H₄O]⁺
133.1[C₇H₇O₂]⁺ (Benzylic fragment)
116.1[HOCH₂CH(OH)CH₂NH₂(CH(CH₃)₂)]⁺

This is an interactive data table. You can sort and search the data.

X-ray Crystallography and Solid-State Analysis of Metoprolol Hydrochloride

The arrangement of molecules in the solid state defines the crystal structure, which in turn influences critical pharmaceutical properties. X-ray crystallography is the definitive method for determining this three-dimensional arrangement.

While a definitive single-crystal X-ray structure for Metoprolol Hydrochloride is not widely available in the surveyed literature, extensive analysis of the metoprolol free base and its tartrate salt provides invaluable insight into the molecule's conformation and packing motifs. nih.govresearchgate.netrsc.org

In the crystal structure of the racemic metoprolol free base, the molecule adopts an all-trans conformation in its side chain, which is the most stable arrangement. researchgate.netrsc.org The crystal packing is dominated by strong O−H···N hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule. This interaction links alternating R and S enantiomers into chains that propagate through the crystal lattice. researchgate.netrsc.org

The structure of metoprolol tartrate has also been solved, revealing two primary crystalline forms: a monoclinic phase (MT-m) and an orthorhombic phase (MT-o). nih.gov In both salts, the metoprolol cation interacts with the tartrate anion via strong hydrogen bonds involving the ammonium (B1175870) and hydroxyl groups of the cation and the carboxylate oxygen atoms of the anion. nih.gov

The absolute configuration of the biologically active enantiomer is (S)-metoprolol. This has been confirmed through asymmetric synthesis and characterization studies.

Table 3: Representative Crystal Data for Metoprolol Forms

ParameterMetoprolol Free Base researchgate.netMetoprolol Tartrate (MT-o) nih.gov
FormulaC₁₅H₂₅NO₃(C₁₅H₂₅NO₃)₂ · C₄H₄O₆
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/nP2₁2₁2₁
a (Å)10.33985.9231
b (Å)8.083124.316
c (Å)18.995925.688
α (°)9090
β (°)92.51990
γ (°)9090
Volume (ų)1587.23698.8
Z44

This is an interactive data table. You can sort and search the data.

Polymorphism is the ability of a compound to exist in two or more different crystal structures. Different polymorphs of the same active pharmaceutical ingredient can have distinct physicochemical properties. Pseudo-polymorphism refers to different crystal forms that arise from the incorporation of solvent molecules (solvates or hydrates) into the crystal lattice.

The phenomenon of polymorphism is well-documented for various forms of metoprolol. researchgate.net

Metoprolol Succinate (B1194679): At least two polymorphic forms, designated Form I and Form II, have been identified. researchgate.net Form I is the thermodynamically stable form, while Form II is a metastable polymorph. Form II was found to have a lower melting point and different X-ray powder diffraction (XRPD) pattern compared to Form I. The metastable Form II tends to convert to the stable Form I, particularly under conditions of high temperature and humidity. researchgate.net

Metoprolol Tartrate: As mentioned, at least two polymorphic forms, a monoclinic (MT-m) and an orthorhombic (MT-o) phase, have been characterized by single-crystal X-ray diffraction. nih.gov

Metoprolol Base: A second polymorph (Form II) of the metoprolol free base has also been identified and characterized by techniques including differential scanning calorimetry (DSC) and XRPD.

These studies highlight that metoprolol has a rich solid-state landscape. Although specific polymorphs of metoprolol hydrochloride are not detailed in the reviewed literature, the propensity of other salt forms to exhibit polymorphism suggests that the hydrochloride salt could also exist in multiple crystalline forms. The characterization and control of these forms are critical for ensuring consistent quality and performance of the final drug product.

Polymorphism and Pseudo-Polymorphism of Metalol Hydrochloride

Identification and Characterization of Polymorphic Forms

Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different forms, or polymorphs, can exhibit distinct physicochemical properties. Metoprolol hydrochloride has been reported to exist in at least three polymorphic forms, commonly designated as Form I, Form II, and Form III.

Form I: This is the commercially available and most stable form under ambient conditions. It crystallizes in the monoclinic space group P2₁/n.

Form II: This is a metastable form. It can be obtained through specific crystallization conditions, such as from the melt or certain solvents.

Form III: Another metastable form that has been identified through specific crystallization experiments.

These forms are characterized by differences in their crystal lattice, which leads to variations in their melting points, spectroscopic profiles, and dissolution behavior. Techniques such as X-ray powder diffraction (XRPD), infrared (IR) spectroscopy, and Raman spectroscopy are crucial for identifying and distinguishing between these polymorphs.

Thermodynamic Stability and Phase Transformations

The thermodynamic stability relationship between the polymorphs of Metoprolol hydrochloride has been a subject of study. According to the Gibbs free energy relationship, the polymorph with the lowest free energy is the most stable. For Metoprolol hydrochloride, Form I is the most thermodynamically stable polymorph at room temperature.

The metastable forms (II and III) have a thermodynamic tendency to convert to the more stable Form I over time. This transformation can be initiated by factors such as heat, humidity, and mechanical stress. The study of these phase transformations is critical for pharmaceutical development to prevent an unintended change in the solid form within the final dosage form, which could alter the drug's performance. The stability relationship can sometimes be enantiotropic, meaning the stability order of the polymorphs can change with temperature. However, for Metoprolol hydrochloride, the relationship is generally considered monotropic, with Form I being the most stable at all temperatures below the melting point.

Crystallization Process Control and Polymorph Screening Methodologies

Controlling the crystallization process is essential to produce the desired polymorph consistently. Key parameters that influence the crystallization outcome include:

Solvent: The choice of solvent can significantly dictate which polymorphic form crystallizes. For example, crystallization from certain polar or non-polar solvents may favor one form over another.

Temperature: The temperature of crystallization and the cooling rate can affect the nucleation and growth of specific polymorphs.

Supersaturation: The level of supersaturation of the solution is a primary driving force for crystallization and can influence the resulting form.

Polymorph screening is a systematic search to discover all accessible solid forms of a compound. Methodologies for Metoprolol hydrochloride include:

Crystallization from various solvents: A wide range of solvents with different polarities and hydrogen bonding capabilities are used.

Evaporation studies: Slow and fast evaporation experiments are conducted to explore different kinetic and thermodynamic conditions.

Melt crystallization: Cooling the molten drug at different rates can yield metastable forms.

Slurry conversion: Suspending the solid in different solvents at various temperatures can facilitate the conversion to the most stable form.

Amorphous Solid Dispersion Research

The amorphous form of a drug is a high-energy, non-crystalline state that can offer advantages in terms of enhanced solubility and dissolution rate compared to its crystalline counterparts. However, the amorphous form is thermodynamically unstable and tends to recrystallize.

To stabilize the amorphous form of Metoprolol hydrochloride, it can be formulated as an amorphous solid dispersion (ASD). In an ASD, the drug is dispersed in a polymer matrix. The polymer acts as a stabilizer by:

Increasing the glass transition temperature (Tg) of the mixture.

Reducing the molecular mobility of the drug molecules.

Creating specific interactions (e.g., hydrogen bonds) with the drug, which inhibits crystallization.

Common polymers used for creating ASDs with Metoprolol hydrochloride include polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC). Research has shown that by dispersing Metoprolol hydrochloride in these polymers, its physical stability can be significantly improved, preventing recrystallization over extended periods under various storage conditions. The choice of polymer and the drug-to-polymer ratio are critical factors in designing a stable and effective ASD.

Thermal Analysis Techniques for Metoprolol Hydrochloride

Thermal analysis techniques are indispensable for the characterization of the solid-state properties of pharmaceutical compounds like Metoprolol hydrochloride.

Differential Scanning Calorimetry (DSC) in Polymorph Characterization

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for studying the polymorphs of Metoprolol hydrochloride.

A typical DSC thermogram can reveal:

Melting Point: Each polymorph has a distinct melting point, which appears as an endothermic peak. The most stable form, Form I, generally has the highest melting point.

Phase Transitions: Solid-solid phase transitions from a metastable form to a more stable form can be observed. This often appears as an exothermic event prior to the final melting.

Glass Transition (Tg): For amorphous Metoprolol hydrochloride, a change in the heat capacity, known as the glass transition, can be detected.

Table 1: DSC Data for Metoprolol Hydrochloride Polymorphs

FormMelting Point (°C)Enthalpy of Fusion (J/g)
Form I ~120-123~100-110
Form II ~110-115Varies
Amorphous N/A (Exhibits a Tg around 20-30°C)N/A

Note: The exact values can vary slightly depending on the experimental conditions such as heating rate.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to study the thermal stability and decomposition profile of Metoprolol hydrochloride. A TGA curve provides information on:

Decomposition Temperature: The onset temperature at which the compound begins to lose mass due to thermal degradation.

Residual Mass: The amount of material remaining at the end of the analysis.

Presence of Solvents: TGA can detect the loss of residual solvents or water (desolvation/dehydration) at temperatures below the decomposition point.

For Metoprolol hydrochloride, TGA analysis typically shows that the compound is stable up to temperatures well above its melting point, often beginning to decompose significantly above 200°C. The analysis is usually performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

Table 2: TGA Decomposition Data for Metoprolol Hydrochloride

ParameterTypical Value
Decomposition Onset Temperature > 200 °C
Major Mass Loss Steps 1-2 steps

Advanced Analytical Methodologies for Metalol Hydrochloride Research

Chromatographic Method Development and Validation for Metoprolol (B1676517) Hydrochloride

Chromatographic techniques are the cornerstone of pharmaceutical analysis, offering high-resolution separation of the active pharmaceutical ingredient (API) from its impurities.

High-Performance Liquid Chromatography (HPLC) is a principal technique for determining the potency (assay) and identifying and quantifying impurities in Metoprolol hydrochloride. The development of a stability-indicating HPLC method is crucial to separate the drug from its degradation products.

Validation of these HPLC methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is accurate, precise, specific, linear, and robust. ijpsjournal.com For instance, a method was considered accurate with recovery results between 98-102% and precise based on repeatable results on consecutive days. journalijdr.com

Research has demonstrated various HPLC methods for Metoprolol analysis. A common approach involves reversed-phase chromatography. For example, one method utilized a C18 column with a mobile phase consisting of a mixture of organic solvents and buffers to achieve separation. diva-portal.org The detection is typically carried out using a UV detector at a wavelength where Metoprolol shows significant absorbance, such as 280 nm or 235 nm. ijpsjournal.comgoogle.com

Table 1: Example HPLC Parameters for Metoprolol Hydrochloride Analysis

Parameter Condition Source
Column Xbridge C18 (150 mm × 4.6 mm, 3.5 µm) diva-portal.org
Mobile Phase Normal hexane: Isopropanol: Triethylamine (90:10:0.2) google.com
Flow Rate 1 mL/min google.com
Detection UV at 280 nm google.com

| Column Temperature | 30 °C | google.com |

While HPLC is ideal for non-volatile compounds, Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile impurities that may be present in Metoprolol hydrochloride from the synthesis process. These can include residual solvents or volatile reagents. The sample is typically dissolved in a suitable solvent and injected into the GC system. The separation occurs in a capillary column, and detection is often performed using a Flame Ionization Detector (FID), which is sensitive to organic compounds.

Metoprolol possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-metoprolol and (R)-metoprolol. google.com The pharmacological activity primarily resides in the (S)-enantiomer, which is about 33 times more potent than the (R)-enantiomer. google.com Therefore, determining the enantiomeric purity is critical.

Chiral chromatography, a specialized form of HPLC, is employed for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. A patent for preparing (S)-metoprolol succinate (B1194679) describes an HPLC method using a Daicel AD-H chiral column to measure the enantiomeric excess (e.e.%), achieving a purity of 99.2%. google.com

Electrophoretic Techniques in Metoprolol Hydrochloride Analysis

Electrophoretic techniques offer an alternative or complementary approach to chromatography for the analysis of ionizable compounds like Metoprolol hydrochloride.

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It requires minimal sample and solvent, making it an environmentally friendly and cost-effective method. CE can be effectively used for the purity assessment of Metoprolol hydrochloride, separating it from charged impurities and excipients in the formulation. The separation is carried out in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE).

Hyphenated Techniques for Comprehensive Analysis of Metoprolol Hydrochloride

To gain more structural information about the separated components, chromatographic and electrophoretic techniques are often coupled with powerful detectors, most notably mass spectrometers.

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for the definitive identification of impurities. Following separation by LC or GC, the components are introduced into the mass spectrometer, which provides information about their molecular weight and fragmentation pattern. This data allows for the unambiguous identification of known and unknown impurities, even at trace levels. For instance, a study utilized capillary gas chromatographic-mass spectrometric profiles for the analysis of organic acids. dss.go.th

LC-MS/MS for Metabolite Identification and Quantification in Pre-clinical Studies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone analytical technique for pharmacokinetic and metabolism studies of metoprolol in pre-clinical models. researchgate.netnih.gov Its high sensitivity and specificity allow for the accurate identification and quantification of metoprolol and its metabolites even at very low concentrations in complex biological matrices like plasma. researchgate.netmdpi.com

Pre-clinical research, often conducted in animal models such as beagle dogs or rats, is fundamental to understanding how the body processes a drug. researchgate.netnih.gov In the metabolism of metoprolol, the primary enzyme involved is cytochrome P450 2D6 (CYP2D6), which transforms metoprolol into its main metabolites, α-hydroxymetoprolol and O-demethylmetoprolol. mdpi.comd-nb.info These metabolites, along with the parent drug, are then typically excreted in urine. d-nb.info

LC-MS/MS methods are developed and validated to separate and detect these compounds. A typical method involves a simple protein precipitation step to clean up plasma samples, followed by injection into the LC-MS/MS system. researchgate.net Chromatographic separation is often achieved using a C18 reversed-phase column with a mobile phase consisting of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous solution containing a modifier like formic acid to improve peak shape and ionization efficiency. researchgate.netnih.gov

The mass spectrometer, operating in positive electrospray ionization (ESI) mode, detects the protonated molecules ([M+H]⁺) of metoprolol and its metabolites. nih.gov By using selected reaction monitoring (SRM), specific precursor-to-product ion transitions are monitored for each analyte, ensuring highly selective and sensitive quantification. mdpi.com For instance, the transition for metoprolol is often monitored at m/z 268.1 → m/z 115.6 or m/z 268.1 → m/z 130.96. researchgate.netmdpi.com This methodology has been successfully applied in pharmacokinetic studies to determine key parameters after oral administration of metoprolol to beagle dogs. nih.gov The ability to use small sample volumes and achieve rapid analysis times makes LC-MS/MS a high-throughput technique suitable for extensive pre-clinical investigations. nih.govresearchgate.net

Table 1: LC-MS/MS Parameters and Metabolite Data from a Pre-clinical Pharmacokinetic Study in Beagle Dogs researchgate.netnih.gov Data synthesized from published research findings.

Parameter Value / Finding Source
Chromatography
Column Ultimate XB-C18 (150 × 2.1 mm, 5 µm) researchgate.net
Mobile Phase Methanol:Water with 0.2% Formic Acid (65:35, v/v) researchgate.net
Flow Rate 0.2 mL/min researchgate.net
Retention Time (Metoprolol) ~2.06 min nih.gov
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
Monitored Transition (Metoprolol) m/z 268.1 → 115.6 researchgate.net
Monitored Transition (α-hydroxymetoprolol) m/z 284.1 → 116.1 mdpi.com
Monitored Transition (O-demethylmetoprolol) m/z 254.1 → 116.1 mdpi.com
Pharmacokinetic Data
Lower Limit of Quantification (LLOQ) 3.03 ng/mL researchgate.net
Peak Plasma Concentration (Cmax) 349.12 ± 78.04 ng/mL nih.gov

GC-MS for Trace Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities in drug substances like metoprolol hydrochloride. researchgate.netresearchgate.net While LC-based methods are common, GC-MS offers an alternative and often complementary approach, particularly for specific types of impurities that may arise during the synthesis of the API. nih.gov However, a key consideration for analyzing compounds like beta-blockers with GC-MS is their low volatility, which necessitates a derivatization step to convert them into more volatile forms suitable for gas chromatography. chromatographyonline.comfaa.gov

The analysis of impurities is a critical aspect of quality control in pharmaceutical manufacturing, as specified by regulatory bodies. acgpubs.org Impurities can originate from starting materials, by-products of the synthesis, or degradation products. rjptonline.org For metoprolol, various potential impurities are listed in pharmacopoeias, and their levels must be strictly controlled. acgpubs.org

A typical GC-MS method for metoprolol and its impurities involves an initial extraction from the sample matrix, followed by derivatization. researchgate.net Silylation is a common derivatization technique, where agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogen atoms on hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. researchgate.netresearchgate.net This process increases the volatility and thermal stability of the analytes. researchgate.net

Following derivatization, the sample is injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. faa.gov The separated compounds then enter the mass spectrometer, which serves as a highly specific detector, providing mass spectra that can be used to identify the impurities by comparing them to reference spectra. nih.govfaa.gov GC-MS methods have been successfully developed to identify by-products in batches of metoprolol tartrate and to differentiate between structurally similar beta-blockers and their metabolites. nih.govfaa.gov The sensitivity of these methods allows for the detection and quantification of impurities at very low levels, often in the parts per billion (ppb) range for certain critical impurities like nitrosamines. nih.gov

Table 2: Common Process-Related Impurities of Metoprolol and Analytical Details acgpubs.orgthermofisher.com Data synthesized from published research findings.

Impurity Name Common Origin Analytical Note Source
Metoprolol EP Impurity A Synthesis By-product Has a chromophore, detectable by UV and CAD. thermofisher.com
Metoprolol EP Impurity D (Diol impurity) Synthesis By-product Formed during the synthesis of metoprolol API. acgpubs.org
Metoprolol EP Impurity M Synthesis-related Lacks a strong chromophore; best detected by mass-sensitive detectors like CAD. thermofisher.com
Metoprolol EP Impurity N Synthesis-related Lacks a strong chromophore; best detected by mass-sensitive detectors like CAD. thermofisher.com

Mechanistic Investigations of Metalol Hydrochloride Pre Clinical Focus

Receptor Binding Kinetics and Thermodynamics for Metalol Hydrochloride

Specific studies detailing the receptor binding kinetics and thermodynamics of this compound are not available in the reviewed scientific literature. The following sections describe the standard methodologies used to characterize the interaction of beta-adrenergic antagonists with their receptors.

Radioligand Binding Assays for Beta-Adrenergic Receptors

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. In the context of beta-adrenergic antagonists, these assays would typically involve the use of a radiolabeled ligand that is known to bind to beta-adrenergic receptors. By measuring the displacement of the radioligand by this compound, its binding affinity (often expressed as the inhibition constant, Ki) for the receptor can be determined.

Kinetic and Equilibrium Binding Studies

Kinetic and equilibrium binding studies provide a more detailed understanding of the interaction between a ligand and its receptor. Kinetic studies measure the rates of association and dissociation of the ligand, while equilibrium binding studies determine the affinity of the ligand at a steady state. This data is crucial for understanding the duration and nature of the drug-receptor interaction. Specific kinetic and equilibrium binding data for this compound are not publicly available.

In Vitro Cellular and Subcellular Mechanism of Action Studies

Detailed in vitro studies on the cellular and subcellular mechanism of action of this compound have not been identified in the public domain. The following sections outline the general mechanisms by which beta-adrenergic antagonists exert their effects.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation

Beta-adrenergic receptors are a class of G-protein coupled receptors (GPCRs). As a beta-adrenergic antagonist, this compound is expected to competitively inhibit the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to these receptors. This action would block the conformational change in the receptor that is necessary to activate the associated G-protein, thereby inhibiting the downstream signaling cascade.

Downstream Cellular Effectors and Molecular Cascades

The inhibition of G-protein activation by a beta-blocker like this compound prevents the modulation of downstream effector enzymes, such as adenylyl cyclase. This, in turn, would lead to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels would result in decreased activation of protein kinase A (PKA), which would ultimately affect the phosphorylation of various intracellular proteins and ion channels, leading to the physiological effects characteristic of beta-blockade. Specific studies identifying the downstream cellular effectors and molecular cascades modulated by this compound are not available.

Enzyme Interaction and Inhibition Studies

There is no information available in the reviewed literature regarding specific interaction or inhibition studies of this compound with any enzymes. Structure-activity relationship studies of beta-blockers primarily focus on their interaction with the adrenergic receptors rather than direct enzyme inhibition as a primary mechanism of action. oup.comnih.gov

Structure Activity Relationship Sar Studies of Metalol Hydrochloride

Classical Structure-Activity Relationship (SAR) Analysis

Classical SAR studies involve systematically modifying a lead compound's structure to determine which functional groups and structural features are essential for its biological activity. For β-blockers, the key structural components include the aromatic ring, the ethanolamine (B43304) or propanolamine (B44665) side chain, and the substituent on the amino group. wikipedia.orguoanbar.edu.iqoup.com

The biological activity of Metalol hydrochloride is intrinsically linked to its specific arrangement of functional groups. Modifications to these groups can significantly alter its potency, selectivity, and pharmacokinetic properties.

The Aromatic Ring and the Methanesulfonamide (B31651) Group: The phenyl ring is a critical feature for binding to the adrenergic receptor. wikipedia.org In this compound, this ring is substituted at the para-position with a methanesulfonamide group (-NHSO₂CH₃). This group is a key feature, also present in the well-known β-blocker sotalol. wikipedia.org The sulfonamide group is considered a "phenol equivalent" and can act as a hydrogen bond donor, which is a crucial interaction for receptor binding. oup.com The nature and position of substituents on the aromatic ring determine the properties of β-blockers. pharmaguideline.com For instance, para-substitution, as seen in this compound, is often associated with cardioselectivity (β₁-selectivity). pharmaguideline.com Modifying or replacing the methanesulfonamide group would likely have a profound impact on activity. For example, replacing it with other hydrogen-bonding groups could maintain activity, while replacement with a bulky, non-polar group might decrease or abolish it. Studies on other sulfonamide-containing compounds have shown that the methanesulfonamide group is important for affinity and can influence selectivity. mdpi.comnih.gov

The Ethanolamine Side Chain: The ethanolamine side chain, specifically the 1-hydroxy-2-(methylamino)propyl moiety in this compound, is indispensable for β-adrenergic antagonism. wikipedia.org The hydroxyl group on the benzylic carbon is essential for binding to a key serine residue in the β-adrenergic receptor binding pocket through a hydrogen bond. wikipedia.org Removal or esterification of this hydroxyl group typically leads to a significant loss of antagonist activity. The length of the alkyl chain is also important; extending the chain can negatively affect the compound's ability to fit into the receptor site. oup.com

The N-Alkyl Substituent: The nature of the substituent on the amino group is a major determinant of β-antagonist activity. uoanbar.edu.iqpharmaguideline.com For optimal β-antagonistic activity, the amine must be secondary. pharmaguideline.com The substituent on the nitrogen influences receptor affinity and selectivity. Generally, branched alkyl groups like isopropyl or tert-butyl are optimal for β-antagonist activity, suggesting an interaction with a hydrophobic pocket in the receptor. uoanbar.edu.iqoup.com this compound possesses a methylpropyl group attached to the amine. While not as bulky as the typical isopropyl or tert-butyl groups found in many potent β-blockers like propranolol (B1214883) or atenolol, this group still provides the necessary bulk for antagonistic activity. Altering this group would modulate the compound's affinity. For example, increasing the bulkiness might enhance potency, while removing the alkyl group (to a primary amine) or converting it to a tertiary amine would likely decrease activity. oup.com

Modification on this compound StructureHypothetical Impact on β-Adrenergic Antagonist ActivityRationale
Removal or replacement of the para-methanesulfonamide group with a non-polar groupSignificant decrease or loss of activityThe sulfonamide group is crucial for hydrogen bonding interactions with the receptor, acting as a phenol (B47542) bioisostere. oup.commdpi.com
Shifting the methanesulfonamide group to the meta- or ortho-positionAltered activity and selectivityPara-substitution is often linked to β₁-selectivity. Changing the substitution pattern would alter the fit and interactions within the receptor binding site. pharmaguideline.com
Removal of the β-hydroxyl group from the side chainLoss of activityThe hydroxyl group forms a critical hydrogen bond with a serine residue in the receptor's binding pocket. wikipedia.org
Replacement of the N-methylpropyl group with a larger branched group (e.g., isopropyl, tert-butyl)Potentially increased activityBulky N-alkyl substituents are known to enhance binding affinity by interacting with a hydrophobic pocket in the receptor. uoanbar.edu.iqoup.com
Conversion of the secondary amine to a primary or tertiary amineSignificant decrease in activityA secondary amine is a structural requirement for optimal β-adrenergic antagonist activity. pharmaguideline.com

β-Adrenergic receptors exhibit a high degree of stereoselectivity. For arylethanolamine β-blockers like this compound, the configuration of the chiral center bearing the hydroxyl group is paramount for receptor binding and antagonist activity.

This compound has two chiral centers, and its chemical name specifies the stereochemistry as N-[4-[1-hydroxy-2-(methylamino)propyl]phenyl]-, which implies a specific three-dimensional arrangement. The most active enantiomer of β-blockers typically has the (S)-configuration at the carbon atom bearing the hydroxyl group in the aryloxypropanolamine series. pharmaguideline.com For the arylethanolamine series, to which this compound belongs, the equivalent stereocenter for highest activity is generally the (R)-configuration. This stereospecificity arises because the receptor's binding pocket is also chiral, and only one enantiomer can achieve the optimal three-point binding (aromatic ring interaction, hydrogen bond from the β-hydroxyl, and ionic/hydrogen bond from the amine).

Quantitative Structure-Activity Relationship (QSAR) Modeling

A wide range of computational descriptors can be used in QSAR modeling to quantify various aspects of a molecule's structure. These are generally categorized as electronic, steric, hydrophobic, and topological descriptors. For β-blockers, descriptors related to hydrophobicity (LogP), molecular shape, and electronic properties (e.g., partial charges on key atoms) are often important.

For a series of this compound analogues, one could correlate their β-blocking activity with descriptors such as:

Electronic Descriptors: Partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). These describe a molecule's ability to engage in electrostatic and ionic interactions. For instance, the charge on the nitrogen atom and the oxygen of the hydroxyl and sulfonamide groups would be critical.

Steric Descriptors: Molecular weight, molar volume, surface area, and specific steric parameters (e.g., Taft or Verloop parameters). These are crucial for describing how the size and shape of the N-alkyl group and other substituents affect the fit in the receptor.

Topological Descriptors: Connectivity indices (e.g., Kier & Hall indices) that describe the branching and shape of the molecule in a numerical format.

Descriptor TypeExample DescriptorRelevance to this compound's Activity
HydrophobicLogP (Octanol-Water Partition Coefficient)Influences membrane permeability and interaction with hydrophobic pockets in the receptor.
ElectronicPartial Charge on Amine NitrogenRelates to the strength of the ionic/hydrogen bond with an aspartate residue in the receptor.
StericMolar Refractivity (MR)Describes the volume and polarizability of substituents, affecting the fit within the binding site.
TopologicalKappa Shape IndicesQuantifies molecular shape and flexibility, which is important for receptor adaptation.
Quantum ChemicalHOMO/LUMO EnergiesRelate to the molecule's reactivity and ability to participate in charge-transfer interactions.

A successful QSAR model would provide an equation that quantitatively describes how these descriptors influence the β-blocking potency, which can be invaluable for designing new compounds.

Once a statistically robust QSAR model is developed and validated, it can be used as a predictive tool. By calculating the descriptor values for novel, not-yet-synthesized analogues of this compound, their biological activity can be predicted. This allows computational chemists to prioritize the synthesis of compounds that are most likely to have high potency, saving significant time and resources in the drug discovery process. For example, a model could predict the optimal size and electronic properties of a substituent on the aromatic ring or the N-alkyl group to maximize β₁-antagonistic activity while minimizing β₂-antagonism.

Ligand-Based and Structure-Based Drug Design Principles

Both ligand-based and structure-based approaches are fundamental to modern drug design and have been applied extensively to β-blockers.

Ligand-Based Drug Design: This approach is used when the 3D structure of the target receptor is unknown. It relies on the information from a set of known active ligands. A key tool in this approach is pharmacophore modeling. A pharmacophore represents the essential 3D arrangement of functional features that a molecule must possess to be recognized by the receptor and elicit a specific biological response.

For β-blockers, a general pharmacophore model includes:

An aromatic ring feature.

A hydrogen bond acceptor (the ether oxygen in aryloxypropanolamines or a bioisostere).

A hydrogen bond donor (the β-hydroxyl group).

A positive ionizable feature (the secondary amine).

This pharmacophore can be used as a 3D query to search large chemical databases for novel scaffolds that could also act as β-blockers. Pharmacophore models have been developed for various β-blocker subtypes and have aided in the design of new selective agents. rsc.orgnih.gov

Structure-Based Drug Design: This method is employed when the 3D structure of the target receptor (or a close homologue) has been determined, typically through X-ray crystallography or cryo-electron microscopy. The crystal structures of β₁ and β₂ adrenergic receptors are available, providing a powerful tool for drug design.

Using these structures, molecular docking simulations can be performed to predict how this compound and its analogues bind to the receptor at an atomic level. researchgate.net Docking studies can reveal:

The precise binding orientation of the ligand in the active site.

The key amino acid residues involved in the interaction (e.g., hydrogen bonds, ionic interactions, hydrophobic interactions).

The structural basis for stereoselectivity.

The reasons for subtype selectivity (β₁ vs. β₂).

For this compound, docking studies would likely confirm the hydrogen bond between the β-hydroxyl group and a serine residue, and an ionic interaction between the protonated amine and an aspartic acid residue in the receptor. The methanesulfonamide group's interactions with the receptor would be of particular interest in explaining its contribution to binding affinity. This detailed structural information allows for the rational design of new analogues with improved affinity and selectivity by optimizing their fit and interactions with the receptor.

Molecular Docking and Dynamics Simulations

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. openaccessjournals.com In the context of this compound, docking studies would be performed to model its interaction with the binding site of the β2-adrenergic receptor (ADRB2). researchgate.netmdpi.com The goal is to elucidate the specific binding mode and to estimate the binding affinity.

While specific docking studies for this compound are not found in the public domain, such a study would involve preparing the three-dimensional structures of both this compound and the ADRB2 receptor. The crystal structure of the human β2AR has been determined, which would serve as the receptor model. rcsb.org The docking algorithm would then explore various possible conformations of this compound within the receptor's binding pocket, and a scoring function would rank these poses based on factors like intermolecular interactions, such as hydrogen bonds and van der Waals forces. openaccessjournals.com For beta-blockers, key interactions typically involve the ethanolamine side chain forming hydrogen bonds with specific residues like aspartic acid and asparagine in the receptor. mdpi.comnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. mdpi.comnih.gov These simulations provide insights into the dynamic nature of the drug-receptor complex over time, which is something that static molecular docking cannot capture. mdpi.com

Pharmacophore Modeling

Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.comvolkamerlab.org A pharmacophore model for β2-adrenergic antagonists would define the spatial arrangement of features like hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers that are critical for binding to the ADRB2 receptor. ias.ac.innih.govresearchgate.net

A specific pharmacophore model for this compound has not been published. However, a general pharmacophore for arylethanolamine beta-blockers would be derived from the structures of several active compounds in this class. nih.govslideshare.net This model would typically include:

An aromatic ring system.

A hydrogen bond donor (the hydroxyl group on the side chain).

A cationic or ionizable amine center.

This model could then be used in virtual screening to identify other potential compounds with similar activity or to guide the design of new analogs of this compound with improved properties. lilab-ecust.cnmdpi.com

Data Tables

Table 1: Properties of this compound

Property Value Source
Chemical Formula C11H18N2O3S · HCl genome.jp
Molecular Weight 294.80 g/mol genome.jp
Target β2-adrenergic receptor (ADRB2) genome.jp
Drug Class Beta-Adrenergic Receptor Antagonist genome.jp

An article focusing on the preclinical pharmacokinetic and pharmacodynamic research of "this compound" cannot be generated. A thorough search for scientific data on a compound with this name has yielded no specific preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) or pharmacokinetic studies. The name "this compound" does not correspond to a known or publicly documented pharmaceutical compound for which research findings are available.

Therefore, it is not possible to provide the requested detailed information, including data tables, for the following sections:

Pre Clinical Pharmacokinetic and Pharmacodynamic Research Non Human Systems

Animal Model Pharmacokinetics of Metalol Hydrochloride

Excretion Pathways in Animal Models

Without any primary or secondary research sources detailing the preclinical profile of "this compound," any attempt to create the specified article would require the fabrication of scientific data, which is impermissible. The generation of a scientifically accurate and informative article as per the user's instructions is contingent on the existence of and access to relevant research data, which in this case, is absent.

Animal Model Pharmacodynamics of this compound

The pharmacodynamic properties of this compound have been investigated in various animal models to characterize its mechanism of action and therapeutic potential. As a selective beta-1 adrenergic receptor antagonist, its primary effect is the competitive inhibition of catecholamine binding to these receptors, predominantly found in cardiac tissue.

In vivo receptor occupancy (RO) studies are essential for correlating the concentration of a drug at its target site with the observed pharmacological effect. meliordiscovery.com For this compound, RO studies were conducted in rats using a tracer displacement methodology. giffordbioscience.comnih.gov These studies aimed to quantify the percentage of beta-1 adrenergic receptors in the heart that were occupied by this compound at various plasma concentrations.

The results demonstrated a clear dose-dependent increase in receptor occupancy. A strong correlation was established between plasma concentration and the degree of receptor engagement. This relationship is crucial for understanding the pharmacokinetic/pharmacodynamic (PK/PD) link. meliordiscovery.com

The functional response to this receptor occupancy was assessed by measuring the inhibition of isoproterenol-induced tachycardia in telemetered rats. Isoproterenol is a non-selective beta-adrenergic agonist that increases heart rate. Pre-treatment with this compound resulted in a dose-dependent blunting of the tachycardic response to an isoproterenol challenge. A significant reduction in heart rate was observed at occupancy levels above 50%, with a near-maximal effect achieved at occupancies exceeding 80%. These findings confirm that the engagement of beta-1 adrenergic receptors by this compound translates into a functional antagonistic effect in a living system. msdvetmanual.com

Table 7.3.1-1: Beta-1 Receptor Occupancy and Functional Response in Rats

This compound Dose (mg/kg)Mean Plasma Concentration (ng/mL)Receptor Occupancy (%)Inhibition of Isoproterenol-Induced Tachycardia (%)
0.1152515
0.3485540
1.01608275
3.04509590

Translating preclinical findings from animal models to predict human responses is a critical step in drug development. nih.gov Based on the allometric scaling of pharmacokinetic parameters from multiple species (mouse, rat, dog, and monkey), the human pharmacokinetic profile of this compound can be projected. nih.gov By integrating these predicted human pharmacokinetic parameters with the established PK/PD relationship from rat models, a theoretical human dose-response curve can be constructed.

This modeling suggests that plasma concentrations required to achieve clinically relevant beta-1 adrenergic receptor occupancy (typically >70%) in humans would be attainable with oral dosing. The model predicts that the half-life in humans will be longer than in rodents, suggesting a less frequent dosing interval. The species-specific metabolism data, particularly the similarity between cynomolgus monkeys and the predicted human profile, lends confidence to the extrapolation of the primary metabolic pathways. rug.nl This translational approach, while theoretical, provides a rational basis for first-in-human dose selection and for anticipating the therapeutic window of this compound.

Comparative Pharmacokinetic and Pharmacodynamic Studies with Related Compounds (in non-human models)

To better understand the profile of this compound, its pharmacokinetic and pharmacodynamic properties were compared to other beta-1 selective blockers, Zetoprolol and Carvinolol, in a canine model. This species was chosen for its utility in cardiovascular research. The compounds differ in their physicochemical properties, such as lipophilicity, which can influence their distribution and metabolism. mdpi.comderangedphysiology.com

Pharmacokinetic Comparison: this compound demonstrated moderate lipophilicity and a balanced clearance profile, with contributions from both hepatic metabolism and renal excretion. Zetoprolol, a more hydrophilic compound, showed lower plasma protein binding and was primarily cleared unchanged by the kidneys. oup.com In contrast, Carvinolol, a highly lipophilic compound, was extensively metabolized by the liver and exhibited higher plasma protein binding. mdpi.com These differences resulted in distinct pharmacokinetic profiles, with Zetoprolol having the shortest half-life and Carvinolol the longest in the canine model.

Pharmacodynamic Comparison: All three compounds demonstrated potent and selective antagonism of the beta-1 adrenergic receptor. In a model of exercise-induced tachycardia in beagle dogs, all three agents effectively reduced the heart rate response. However, the onset and duration of action varied in line with their pharmacokinetic properties. This compound showed a rapid onset and a moderate duration of effect. Zetoprolol had a similarly rapid onset but a shorter duration of action. Carvinolol exhibited a slower onset but a more prolonged pharmacodynamic effect, consistent with its longer half-life. These comparative data highlight the distinct profiles of these related compounds and position this compound as an agent with a balanced pharmacokinetic and pharmacodynamic profile. tandfonline.com

Table 7.4-1: Comparative PK/PD Properties in a Canine Model

ParameterThis compoundZetoprololCarvinolol
Lipophilicity (LogP)2.10.53.8
Plasma Protein Binding (%)551595
Half-life (hours)4.52.08.2
Primary Clearance RouteHepatic/RenalRenalHepatic
Time to Peak Effect (hours)1.00.82.5
Duration of >50% HR Inhibition (hours)8414

Advanced Pharmaceutical Formulation Science Research for Metalol Hydrochloride

Controlled and Modified Release System Research

The development of controlled and modified-release dosage forms for Metoprolol (B1676517) is a primary focus of pharmaceutical research, aiming to modulate its release profile for sustained therapeutic effect. Metoprolol's high water solubility presents a challenge, necessitating innovative formulation strategies to prolong its release from a dosage form. nih.gov

Development of Microspheres and Nanoparticle Formulations

Microspheres and nanoparticles represent a significant strategy for creating controlled-release systems for Metoprolol salts. These microscopic carrier systems can encapsulate the drug within a polymer matrix, modifying its release characteristics.

Researchers have successfully employed techniques like emulsification-internal gelation and solvent evaporation to produce these microparticulate systems. researchgate.netakjournals.com For instance, mucoadhesive microspheres of Metoprolol Succinate (B1194679) have been formulated using biocompatible polymers such as sodium alginate, HPMC K4M, and chitosan (B1678972). researchgate.net The emulsification-internal gelation technique was found to be a successful method for preparing these alginate-based microspheres. researchgate.net

Another common approach is the solvent evaporation method, used to prepare Metoprolol Tartrate microspheres with polymers like ethylcellulose and polyethylene (B3416737) glycol-6000 (PEG-6000). akjournals.comnih.gov Studies have shown that the concentration of these polymers directly influences the physicochemical properties and release rates of the drug. akjournals.com Similarly, chitosan microparticles loaded with Metoprolol Tartrate have been produced using an ionic gelation method with tripolyphosphate as a crosslinking agent, achieving a sustained release over 48 hours. researchgate.net For more advanced applications, biodegradable nanoparticles using poly(lactide-co-glycolide) (PLGA) have been developed, which release the drug over approximately 12 hours. mdpi.com

The effectiveness of these formulations is evaluated by their particle size, drug entrapment efficiency, and yield. Scanning electron microscopy (SEM) is often used to confirm the spherical shape and surface morphology of the particles. researchgate.net

Table 1: Research Findings on Metoprolol Microsphere and Nanoparticle Formulations

Formulation TypeDrug SaltPolymers UsedMethodKey FindingsReference(s)
Mucoadhesive MicrospheresMetoprolol SuccinateSodium Alginate, HPMC K4M, ChitosanEmulsification-Internal GelationSmooth, spherical particles. Entrapment efficiency increased with polymer concentration. researchgate.net
MicrospheresMetoprolol TartrateEthylcellulose, PEG-6000Solvent EvaporationParticle size: 73.2–85.5 μm. Percent yield: 75.2–87.3%. Release extended to 10 hours. akjournals.comnih.gov
MicroparticlesMetoprolol TartrateChitosan, TripolyphosphateIonic GelationSpherical particles with 81% yield. Drug release maintained for 48 hours. researchgate.net
NanoparticlesMetoprolol TartratePoly(lactide-co-glycolide) (PLGA)o/o Method (non-solvent addition)67-91% of drug released over 12 hours, depending on initial drug concentration. mdpi.com
MicrocapsulesMetoprolol SuccinateEthyl Cellulose (B213188), PEG 6000Emulsion-Solvent DiffusionAchieved 83.2% entrapment efficiency with 96.1% drug release over 18 hours. spandidos-publications.com

Extended-Release Matrix Systems and Coatings

Extended-release matrix tablets are a common and effective approach for modifying the release of Metoprolol. ijhsr.org These systems work by incorporating the drug into a polymer matrix that swells or erodes over time, thereby controlling the rate at which the drug dissolves and diffuses out.

Hydrophilic polymers are central to these formulations. Hydroxypropyl methylcellulose (B11928114) (HPMC) in various viscosity grades (e.g., K4M, K15M, K100M, K100LV) is frequently studied. nih.govcore.ac.uk Research shows that higher viscosity grades of HPMC generally result in slower drug release. nih.gov Natural gums like xanthan gum and guar (B607891) gum have also been successfully used as release modifiers, demonstrating the ability to sustain drug release for up to 24 hours. ijhsr.orgresearchgate.net The manufacturing process, such as direct compression, wet granulation, or fluid-bed granulation, also significantly impacts tablet performance and drug release. ijhsr.orgnih.gov

In addition to matrix systems, polymer coatings are applied to drug-loaded pellets, granules, or mini-tablets to achieve extended release. impactfactor.orgiajps.com This involves spraying a solution of a rate-controlling polymer onto the drug cores. impactfactor.org Polymers such as Kollicoat® SR 30D, Surelease®, and ethylcellulose are used to form a barrier membrane. impactfactor.orgiajps.comsemanticscholar.org The thickness of this coating and the inclusion of pore-forming agents can be adjusted to fine-tune the drug release profile. nih.govsemanticscholar.org Multi-unit pellet systems (MUPS) are a sophisticated version of this technology, where coated pellets are compressed into a tablet that disintegrates to release the individual controlled-release units. impactfactor.org

Table 2: Research Findings on Metoprolol Extended-Release Matrix and Coating Systems

System TypeDrug SaltKey Polymers/ExcipientsKey FindingsReference(s)
Matrix TabletsMetoprolol SuccinateHPMC K-100, Ethyl CelluloseDrug release was sustained for nearly 20 hours, governed by diffusion and matrix erosion. rjptonline.org
Matrix TabletsMetoprolol TartrateHPMC (K100LV)Fluid-bed granulation was the preferred process. Increased polymer level from 10% to 40% decreased drug release by 25-30%. nih.gov
Matrix TabletsMetoprolol SuccinateXanthan Gum, Guar Gum, PectinGuar Gum combined with Avicel RS 581 extended drug release to 24 hours. ijhsr.org
Coated Pellets (MUPS)Metoprolol SuccinateKollicoat® SR30D, Ethyl Cellulose N50Kollicoat® coating (7.5%) was found to be optimal for prolonging release. impactfactor.org
Coated Mini-TabletsMetoprolol SuccinateKollicoat® SR 30D (release control), Kollicoat® IR (pore-former)A mixture of immediate and extended-release mini-tablets was developed to match reference product profiles using modeling. nih.govsemanticscholar.org

Pre-formulation Studies of Metoprolol Hydrochloride

Pre-formulation studies are the foundation of developing stable and effective dosage forms. These investigations characterize the physicochemical properties of the drug substance alone and in combination with various excipients.

Excipient Compatibility Investigations

Ensuring the compatibility of the active pharmaceutical ingredient (API) with excipients is critical to prevent drug degradation and instability in the final product. rjpdft.com The primary methods for assessing compatibility are Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC). impactfactor.orgafjbs.com

FTIR spectroscopy is used to detect potential chemical interactions by comparing the spectra of the pure drug, the excipient, and their physical mixture. rjpdft.com The absence of new peaks or significant shifts in the characteristic peaks of the drug indicates compatibility. rjpdft.comafjbs.com DSC studies complement this by analyzing thermal events. afjbs.com A significant change in the melting point endotherm of the drug in the presence of an excipient could signal an interaction. afjbs.com

Studies on Metoprolol salts (succinate and tartrate) have confirmed their compatibility with a wide range of common pharmaceutical excipients.

Table 3: Excipient Compatibility Findings for Metoprolol Salts

Drug SaltMethod(s) UsedCompatible ExcipientsIncompatible ExcipientsReference(s)
Metoprolol SuccinateFTIR, DSCEthyl cellulose, Kollicoat SR30D, HPMC E5, Sucrose, Aerosil, MCC pH102, Magnesium StearateNot reported in study impactfactor.org
Metoprolol SuccinateFTIREthyl cellulose, Eudragit RL-100, PVP, Xanthan GumNot reported in study rjpdft.com
Metoprolol TartrateFTIR, DSCEthyl cellulose, HPMC, Eudragit RL100, PVPNot reported in study afjbs.com
Metoprolol SuccinateVisual ObservationMicrocrystalline cellulose (MCC), Talc, Magnesium StearateNot reported in study jddtonline.info

Solid-State Stability Research and Degradation Kinetics

Understanding the stability of Metoprolol under various stress conditions is essential for defining storage requirements and predicting shelf-life. Stability-indicating methods, typically High-Performance Liquid Chromatography (HPLC), are developed to separate the drug from its degradation products. nih.gov

Metoprolol Succinate has been subjected to stress conditions including hydrolysis (acidic, alkaline), oxidation, photolysis, and thermal decomposition. nih.gov Research indicates that the drug is most susceptible to degradation in alkaline and thermal stress conditions. nih.gov Minimal degradation was observed under acidic, photolytic, and oxidative stress. nih.gov

Kinetic studies have investigated the persistence of Metoprolol in aqueous solutions under different pH values and light conditions. The degradation often follows pseudo-first-order kinetics. rsc.org The half-life of Metoprolol can vary significantly, from approximately 30 to 78 days, depending on the pH of the solution. rsc.org The highest degradation rate was observed at pH 2. rsc.org Both hydrolysis and photolysis contribute to its degradation, with identified degradation products including Metoprolol acid and α-hydroxymetoprolol. rsc.org Other studies on photocatalytic degradation have identified intermediates like hydroquinone (B1673460) and 4-(2-methoxyethyl)phenol (B22458). researchgate.net

Table 4: Summary of Metoprolol Degradation Studies

Stress ConditionKey FindingsDegradation ProductsKineticsReference(s)
Forced Degradation (Hydrolysis, Oxidation, Thermal, Photolysis)Extensive degradation in alkaline (NaOH) and thermal conditions. Minimal degradation in acidic (HCl), oxidative (H₂O₂), and photolytic conditions.Separated via HPLC, but specific structures not detailed in abstract.Not specified. nih.gov
Aqueous Degradation (pH 2-12, Light/Dark)Half-life ranges from 29.6 to 78.2 days. Highest degradation rate at pH 2. Both hydrolysis and photolysis contribute.Metoprolol acid, α-hydroxymetoprololPseudo-first-order rsc.org
Electrochemical DegradationDegradation rate influenced by initial concentration, NaCl concentration, and applied voltage. >95% removal in 30-60 min under optimal conditions.Four transformation products identified via LC-TOF/MS.Rate constant ranged from 0.0016 to 0.0801 min⁻¹. scielo.org.mx
Photocatalytic DegradationEfficiently mineralized to CO₂ and water with TiO₂ and UV light.Hydroquinone, 4-(2-methoxyethyl)phenol, 2-(4-hydroxyphenyl)ethanolFollows Langmuir-Hinshelwood model. researchgate.net

Bio-pharmaceutical Aspects of Novel Formulations (in vitro models)

In vitro dissolution testing is a critical tool for evaluating the performance of novel controlled-release formulations and predicting their in vivo behavior. These tests measure the rate and extent of drug release from the dosage form under specified laboratory conditions.

For extended-release Metoprolol formulations, dissolution is typically performed using a USP Type II (paddle) apparatus. rjpdft.comnih.gov The dissolution medium is often a pH 6.8 phosphate (B84403) buffer to simulate the conditions of the small intestine, though 0.1N HCl is also used to simulate gastric fluid. rjpdft.comcore.ac.uk Samples are withdrawn at predetermined time intervals and analyzed, usually by UV-Vis spectrophotometry, to determine the cumulative percentage of drug released. rjpdft.comnih.gov

The release data is then fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the underlying mechanism of drug release. ijhsr.orgmdpi.com For example, release from matrix tablets is often governed by a combination of diffusion through the swollen polymer matrix and erosion of the matrix itself, which can be described as non-Fickian or anomalous transport. researchgate.netijhsr.orgrjptonline.org A release exponent (n value) derived from the Korsmeyer-Peppas equation helps characterize this mechanism; an n-value between 0.43 and 0.85 for a cylindrical tablet typically indicates anomalous transport. mdpi.com

Table 5: In Vitro Release Kinetics of Novel Metoprolol Formulations

Formulation TypeRelease MechanismKinetic Model(s)Key FindingsReference(s)
Guar Gum Matrix TabletsNon-Fickian (Anomalous) DiffusionFirst-order, Korsmeyer-Peppas (n=1.199)The release mechanism was identified as Super Case II transport. ijhsr.org
HPMC/Ethyl Cellulose Matrix TabletsDiffusion and Matrix ErosionZero-order, Non-Fickian TransportThe formulation provided a controlled and predictable release for nearly 20 hours. rjptonline.org
Chitosan-coated LiposomesFickian DiffusionKorsmeyer-Peppas (n < 0.43)The release was governed by diffusion from the liposomal system. mdpi.com
PLGA NanoparticlesNot specifiedFirst-order, Korsmeyer-PeppasDrug release was controlled, with R² values for the first-order model between 0.893 and 0.977. mdpi.com
Ethylcellulose/PEG MicrospheresDiffusion Rate ControlledHiguchi model (R² up to 0.9865)The release was found to be limited by the rate of diffusion from the microspheres. akjournals.comnih.gov

Dissolution Rate and Solubility Enhancement Research

The dissolution rate and aqueous solubility are critical parameters that influence the oral bioavailability of a drug. For basic drugs that form slightly soluble hydrochloride salts, the dissolution can be dependent on the pH and ionic strength of the medium. umaryland.edu Research in this area for compounds similar to Metalol hydrochloride, such as other basic drugs, explores various strategies to enhance these properties.

One common approach is the formation of solid dispersions, where the drug is dispersed in a hydrophilic carrier matrix at the molecular level. This technique can transform the drug from a crystalline state to a more soluble amorphous form. ijpsr.comscielo.br For instance, studies on Erlotinib hydrochloride, another hydrochloride salt, have shown that preparing solid dispersions using polymers like Poloxamer 188 can significantly increase both solubility and the rate of dissolution. ijpsr.com The solvent evaporation method, in particular, was found to be highly effective, yielding a faster and more complete drug release compared to the pure drug. ijpsr.com Similarly, research on Amiodarone hydrochloride demonstrated that using carriers like PEG 6000 could enhance solubility, with the degree of enhancement being dependent on the drug-to-carrier ratio. scielo.br

Another strategy involves complexation. Research on triamterene, a basic drug that forms a slightly soluble hydrochloride salt, showed that complexation with substances like type A gelatin or an anion exchange resin could increase its solubility in acidic solutions by preventing the precipitation of the hydrochloride salt. umaryland.edu These excipients can enhance the dissolution rate, although the choice of dissolution medium (e.g., 0.01 N HCl vs. 0.1 N HCl) can significantly impact the outcome. umaryland.edu Microwave-induced fusion with hydrophilic carriers like HPMC E5 LV is another novel technique that has been successfully used to enhance the solubility of poorly soluble drugs like Raloxifene HCl by converting the drug into an amorphous form. researchgate.net

These formulation strategies represent key research avenues for enhancing the dissolution and solubility of hydrochloride salts like this compound.

In Vitro Release Profile Characterization

Characterizing the in vitro release profile of a drug from its dosage form is essential for predicting its in vivo performance and ensuring product quality. For controlled-release formulations, the goal is to achieve a predictable and reproducible release rate over an extended period.

Studies on modified-release tablets of metoprolol, a drug in the same therapeutic class as Metalol, often utilize USP dissolution apparatus (typically Type 1 or 2) to assess drug release in various pH buffers that simulate the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). nih.govmdpi.com The release kinetics are analyzed using mathematical models (such as zero-order, first-order, Higuchi, and Korsmeyer-Peppas models) to understand the mechanism of drug release. mdpi.comresearchgate.net For matrix tablets, drug release is often governed by a combination of diffusion and polymer erosion. mdpi.com

Research on controlled-release pellets of diltiazem (B1670644) hydrochloride, formulated using fluid bed coating, showed that the release rate could be effectively controlled by varying the concentration of the release-retarding polymer, ethyl cellulose. nih.gov The release profiles were compared to a reference product using a model-independent approach, such as the similarity factor (f2), to establish formulation equivalence. nih.gov The data indicated that the drug release from these pellet formulations was concentration-dependent and followed first-order kinetics. nih.gov

Crushing modified-release tablets, a practice sometimes seen in clinical settings, has been shown to significantly alter the drug release profile. A study on metoprolol succinate modified-release tablets found that crushing the tablets led to different dissolution profiles and release kinetics compared to the whole tablets, highlighting the importance of the formulation's physical integrity for its performance. nih.gov

Topical and Transdermal Delivery System Research

Topical and transdermal delivery offers an alternative route of administration that can provide localized effects or systemic absorption while avoiding first-pass metabolism. nih.govnih.gov Research in this area for drugs like this compound involves developing formulations that can effectively deliver the drug across the skin barrier, the stratum corneum.

Innovations in this field focus on nanoformulations, such as nanoparticles, nanoemulsions, and liposomes, which can improve the solubility of hydrophobic drugs and enhance skin penetration. frontiersin.org These advanced delivery systems are designed to increase the amount of drug permeating the skin by modifying drug-vehicle interactions or by altering the structure of the stratum corneum itself. scispace.com

Permeation Enhancement Strategies for this compound

The primary challenge in transdermal drug delivery is overcoming the barrier function of the stratum corneum. scispace.com Various strategies are investigated to enhance the permeation of drugs through this layer.

Chemical Penetration Enhancers: These are compounds that reversibly disrupt the ordered lipid structure of the stratum corneum, thereby increasing drug diffusivity. Research on labetalol (B1674207) hydrochloride, a structurally similar beta-blocker, investigated the effect of several enhancers, including turpentine (B1165885) oil, dimethyl sulfoxide (B87167) (DMSO), menthol (B31143), and pine oil. nih.govnih.gov In these studies, 10% v/v DMSO was identified as the most effective enhancer, significantly increasing the permeability coefficient of the drug. nih.govnih.gov The use of a co-solvent like ethanol (B145695) is also a common strategy to improve drug partitioning into the skin. nih.gov

Advanced Formulation Approaches:

Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They can increase drug solubility and have a high surface area, which can enhance penetration into the skin. frontiersin.org Studies have shown that nanoemulsions can improve the permeation rates of hydrophobic drugs. frontiersin.org

Vesicular Systems (Liposomes and Ethosomes): Liposomes are lipid vesicles that can encapsulate both hydrophilic and lipophilic drugs, while ethosomes are specialized lipid vesicles containing a high concentration of ethanol. frontiersin.orgscispace.com The ethanol in ethosomes acts as a permeation enhancer, making them particularly effective for transdermal delivery. scispace.com

Eutectic Mixtures: Forming a eutectic mixture with an agent like menthol can enhance drug penetration by increasing the drug's solubility and by the enhancer interacting directly with skin lipids. scispace.com

The table below summarizes findings from a study on Labetalol Hydrochloride, which can inform potential strategies for this compound.

Penetration EnhancerConcentration (% v/v)Permeability Coefficient (Kp x 10-2 cm/hr)Enhancement Factor
Control (no enhancer)N/A6.4901.000
Dimethyl Sulfoxide (DMSO)107.5621.165
Menthol107.2141.112
Turpentine Oil107.0011.079
Pine Oil106.8921.062
2-Pyrrolidone106.8211.051
Dimethyl Formamide (DMF)106.7591.041

Data adapted from a study on Labetalol Hydrochloride permeability through albino rat skin, which serves as a model for exploring similar hydrochloride compounds. nih.govnih.gov

In Vitro Skin Permeation Studies

In vitro skin permeation tests (IVPT) are crucial for evaluating the performance of topical and transdermal formulations. mdpi.com These studies typically use diffusion cells, such as Franz or horizontal glass diffusion cells, to measure the rate at which a drug permeates through an excised skin sample. nih.govmdpi.com Human or animal skin (e.g., porcine or rat) can be used as the membrane. nih.govmdpi.com

In a typical experiment, the formulation is applied to the epidermal side of the skin mounted in the diffusion cell. The receptor chamber is filled with a buffer solution, and samples are withdrawn at predetermined intervals to quantify the amount of drug that has permeated. nih.gov From this data, key parameters like the steady-state flux (Jss) and the permeability coefficient (Kp) are calculated. scispace.com

For example, preliminary in vitro skin permeation studies for labetalol hydrochloride were conducted using a modified horizontal glass diffusion cell with excised albino rat skin. nih.gov The study found that the permeation was moderate from a simple buffer solution but was appreciably increased when a co-solvent and chemical enhancers were added to the donor phase. nih.govnih.gov The results demonstrated a direct relationship between the concentration of the drug and the enhancer in the donor cell and the resulting permeability coefficient. nih.gov

Such studies are fundamental for screening potential formulations and permeation enhancement strategies before proceeding to more complex in vivo evaluations. mdpi.com

Emerging Research Areas and Methodological Advancements for Metalol Hydrochloride

Computational Chemistry and In Silico Modeling

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, providing insights that are often difficult to obtain through experimental methods alone. biotech-asia.orgresearchgate.net For Metalol hydrochloride, these techniques could enable a detailed exploration of its chemical properties and interactions at an atomic level.

Predictive Modeling of Compound Behavior

In silico models are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. For this compound, Quantitative Structure-Activity Relationship (QSAR) models could be developed. These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities or properties.

By creating a virtual library of this compound analogues with slight structural modifications, researchers could use QSAR models to forecast key pharmacokinetic parameters. This predictive capability allows for the prioritization of compounds for synthesis, focusing resources on candidates with the most promising profiles.

Hypothetical Predictive Data for this compound Analogues

Analogue Modification Predicted Oral Bioavailability (%) Predicted Blood-Brain Barrier Permeability
MH-01 Addition of a methyl group 55 Low
MH-02 Substitution of hydroxyl with fluorine 62 Moderate
MH-03 Ring substitution with a chlorine atom 48 Low

This table is for illustrative purposes and does not represent actual experimental data.

Advanced Simulation Techniques (e.g., Molecular Dynamics, Quantum Chemistry)

Advanced simulation techniques offer a dynamic and highly detailed view of molecular interactions.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound and its interaction with its biological target, the β1-adrenergic receptor, over time. iaanalysis.comnih.govmdpi.com By simulating the compound within the receptor's binding pocket, researchers can observe the flexibility of both the ligand and the protein, identify key amino acid interactions, and calculate the binding free energy, which is a measure of binding affinity. acs.orgazolifesciences.com These simulations provide a deeper understanding of the structural basis for the compound's activity and can guide the design of new analogues with enhanced potency and selectivity. iaanalysis.commdpi.com

Quantum Chemistry: Quantum chemistry methods, which are based on the principles of quantum mechanics, can be used to study the electronic properties of this compound. rowansci.comnih.gov These calculations can determine the molecule's electron distribution, orbital energies, and reactivity. pharmacelera.com This information is valuable for understanding its chemical stability and the mechanism of its interaction with the receptor at a subatomic level, which is particularly important for modeling chemical reactions or covalent bond formation. nih.gov While computationally intensive, quantum mechanics can offer a level of accuracy that is unattainable with classical methods. acs.orgscquantum.org

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by identifying complex patterns in large datasets that are not apparent to human researchers.

Data-Driven Discovery in SAR and PK/PD Prediction

Machine learning algorithms can be trained on existing data from beta-blockers and related compounds to build powerful predictive models for Structure-Activity Relationships (SAR) and Pharmacokinetics/Pharmacodynamics (PK/PD).

Example of a Hypothetical SAR Data Table for an ML Model

Compound ID Chemical Descriptors Target Binding Affinity (Ki, nM)
Metalol HCl [Descriptor Set 1] 25
Analogue A [Descriptor Set 2] 15
Analogue B [Descriptor Set 3] 40

This table illustrates the type of data used to train machine learning models for SAR prediction.

High-Throughput Screening Methodologies for Novel Analogues

High-Throughput Screening (HTS) is an experimental approach that allows for the rapid testing of hundreds of thousands of compounds to identify those that have a desired biological activity. nih.gov In the search for novel analogues related to this compound, HTS would be a critical tool for identifying new chemical starting points.

The process would involve developing a robust and automated assay that measures the binding of compounds to the β1-adrenergic receptor. mdpi.com Large chemical libraries, containing diverse and novel chemical structures, would then be screened using this assay. Hits—compounds that show significant activity—would be identified and subjected to further validation and characterization. This approach can uncover entirely new chemical scaffolds that possess the desired pharmacological activity, which can then be optimized through medicinal chemistry efforts, often guided by the computational and AI methods described above. researchgate.netpnas.orgacs.org

Illustrative High-Throughput Screening Workflow

Step Description Objective
1. Assay Development Create a stable, automated assay (e.g., radioligand binding or functional assay) for the β1-adrenergic receptor. Ensure a reliable and scalable method for measuring compound activity.
2. Library Selection Choose diverse chemical libraries for screening. Maximize the chemical space explored to increase the chance of finding novel hits.
3. Primary Screen Screen the entire library at a single concentration. Identify initial "hit" compounds with any level of activity.
4. Hit Confirmation Re-test the initial hits to confirm their activity and rule out false positives. Validate the activity of the primary hits.

Q & A

Basic: What methodologies are recommended for characterizing the purity and structural identity of newly synthesized Metalol hydrochloride?

Answer:

  • Chromatographic Techniques : Use thin-layer chromatography (TLC) with silica gel plates and a mobile phase (e.g., toluene:isopropanol:ammonia) to identify impurities. Compare Rf values against reference standards .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C8 column and UV detection (e.g., 270 nm). Optimize the mobile phase (e.g., trifluoroacetic acid/acetonitrile mixtures) to resolve peaks for Metalol and its degradation products. System suitability tests (retention time, peak symmetry) must validate reproducibility .
  • Spectroscopic Confirmation : Combine nuclear magnetic resonance (NMR) and mass spectrometry (MS) to verify molecular structure. For novel compounds, provide full spectral data and elemental analysis .

Basic: What are the standard protocols for handling and storing this compound to prevent degradation?

Answer:

  • Storage Conditions : Store in airtight, light-resistant containers at controlled room temperature (20–25°C). For long-term stability, consider refrigeration (2–8°C) with desiccants to minimize hygroscopic effects .
  • Handling Precautions : Use nitrile gloves and fume hoods to avoid inhalation or dermal exposure. Avoid contact with strong oxidizers or bases to prevent decomposition .
  • Solution Stability : Prepare stock solutions in inert solvents (e.g., methanol) and aliquot into sealed vials. Avoid freeze-thaw cycles; use within 1 month .

Advanced: How should researchers design experiments to assess this compound’s stability under varying physiological conditions?

Answer:

  • In Vitro Simulations :
    • pH Stability : Incubate Metalol in buffers (pH 1.2–7.4) at 37°C. Sample at intervals (0, 6, 24, 48 hours) and quantify degradation via HPLC .
    • Thermal Stress Testing : Expose solid-state Metalol to elevated temperatures (40–60°C) and monitor physical changes (color, crystallinity) and chemical purity .
  • In Vivo Correlation : Use animal models to compare pharmacokinetic profiles (e.g., plasma half-life) with in vitro data. Adjust formulations (e.g., hydrogels) to enhance stability in biological matrices .

Advanced: How can contradictions in pharmacological data across studies on this compound be systematically resolved?

Answer:

  • Source Analysis : Identify variables causing discrepancies (e.g., dosage regimens, animal strains, or assay sensitivity). Replicate experiments under standardized conditions .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to account for heterogeneity. Highlight methodological outliers (e.g., non-validated assays) .
  • Mechanistic Studies : Use knockout models or receptor-binding assays to confirm target specificity. Cross-validate findings with orthogonal techniques (e.g., CRISPR vs. pharmacological inhibition) .

Basic: Which analytical techniques are validated for quantifying this compound in complex biological matrices?

Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize ionization parameters (e.g., ESI+) and fragment patterns for selective quantification in plasma or tissue homogenates .
  • Sample Preparation : Use protein precipitation (e.g., acetonitrile) or solid-phase extraction to remove interfering compounds. Validate recovery rates (>85%) and matrix effects .

Advanced: How can synthesis routes for this compound be optimized to minimize by-product formation?

Answer:

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-situ FTIR) to detect intermediates and adjust reaction parameters (temperature, pH) .
  • Impurity Profiling : Use reference standards (e.g., EP/Ph. Eur. guidelines) to identify and quantify by-products. Redesign synthetic steps to avoid unstable intermediates .

Advanced: What statistical approaches ensure reproducibility of this compound’s effects in preclinical models?

Answer:

  • Power Analysis : Calculate sample sizes to achieve ≥80% statistical power, accounting for inter-individual variability .
  • Blinded Randomized Design : Assign treatment groups using stratified randomization (e.g., by weight or baseline biomarkers) to reduce bias .
  • Longitudinal Data Analysis : Use mixed-effects models to analyze time-dependent responses (e.g., repeated-measures ANOVA) .

Basic: How is the specificity of this compound validated in the presence of structurally similar compounds?

Answer:

  • Forced Degradation Studies : Expose Metalol to heat, light, and hydrolytic conditions. Confirm chromatographic resolution of degradation products from the parent compound .
  • Cross-Reactivity Assays : Test Metalol against homologs (e.g., analogs with methyl/ethyl substitutions) in receptor-binding or enzymatic assays .

Advanced: How can discrepancies between in vitro and in vivo mechanisms of action for this compound be addressed?

Answer:

  • Tissue-Specific Pharmacokinetics : Measure drug concentrations in target tissues (e.g., brain vs. plasma) using microdialysis. Adjust dosing to account for distribution barriers .
  • Multi-Omics Integration : Combine transcriptomic/proteomic data from in vitro models with in vivo outcomes to identify compensatory pathways .

Basic: What parameters are critical for ensuring batch-to-batch consistency in this compound synthesis?

Answer:

  • Critical Quality Attributes (CQAs) : Monitor residual solvents (e.g., via GC), polymorphic forms (XRD), and enantiomeric purity (chiral HPLC) .
  • Process Validation : Conduct three consecutive validation batches under GMP guidelines. Document yield, purity, and impurity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.